molecular formula C8H10N4O2S B13999910 9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione CAS No. 7501-77-1

9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione

Cat. No.: B13999910
CAS No.: 7501-77-1
M. Wt: 226.26 g/mol
InChI Key: UEAPTZVVAQLIDZ-UHFFFAOYSA-N
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Description

9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a sulfanylidene group at the 8th position and a propan-2-yl group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione typically involves the introduction of the sulfanylidene and propan-2-yl groups onto the purine core. One common method involves the reaction of a suitable purine precursor with a sulfanylidene reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a different purine derivative.

    Substitution: The propan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high pressure and temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce a purine derivative without the sulfanylidene group.

Scientific Research Applications

9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Xanthine: A purine derivative with similar structural features but without the sulfanylidene and propan-2-yl groups.

    Caffeine: A well-known xanthine derivative with stimulant properties.

    Theobromine: Another xanthine derivative found in cocoa and chocolate.

Uniqueness

9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

7501-77-1

Molecular Formula

C8H10N4O2S

Molecular Weight

226.26 g/mol

IUPAC Name

9-propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C8H10N4O2S/c1-3(2)12-5-4(9-8(12)15)6(13)11-7(14)10-5/h3H,1-2H3,(H,9,15)(H2,10,11,13,14)

InChI Key

UEAPTZVVAQLIDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=O)NC(=O)N2)NC1=S

Origin of Product

United States

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